molecular formula C12H11BrN2O B15259219 3-bromo-N,N-dimethylquinoline-8-carboxamide CAS No. 1315365-25-3

3-bromo-N,N-dimethylquinoline-8-carboxamide

Cat. No.: B15259219
CAS No.: 1315365-25-3
M. Wt: 279.13 g/mol
InChI Key: UEJMCZUVUZEESK-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylquinoline-8-carboxamide is a chemical compound with the molecular formula C12H11BrN2O and a molecular weight of 279.13 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethylquinoline-8-carboxamide typically involves the bromination of N,N-dimethylquinoline-8-carboxamide. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethylquinoline-8-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.

Scientific Research Applications

3-Bromo-N,N-dimethylquinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethylquinoline-8-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinoline: Lacks the N,N-dimethylcarboxamide group, making it less versatile in certain reactions.

    N,N-Dimethylquinoline-8-carboxamide:

Uniqueness

3-Bromo-N,N-dimethylquinoline-8-carboxamide is unique due to the presence of both the bromine atom and the N,N-dimethylcarboxamide group. This combination enhances its reactivity and broadens its range of applications in scientific research and industrial processes .

Properties

CAS No.

1315365-25-3

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

3-bromo-N,N-dimethylquinoline-8-carboxamide

InChI

InChI=1S/C12H11BrN2O/c1-15(2)12(16)10-5-3-4-8-6-9(13)7-14-11(8)10/h3-7H,1-2H3

InChI Key

UEJMCZUVUZEESK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC2=CC(=CN=C21)Br

Origin of Product

United States

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